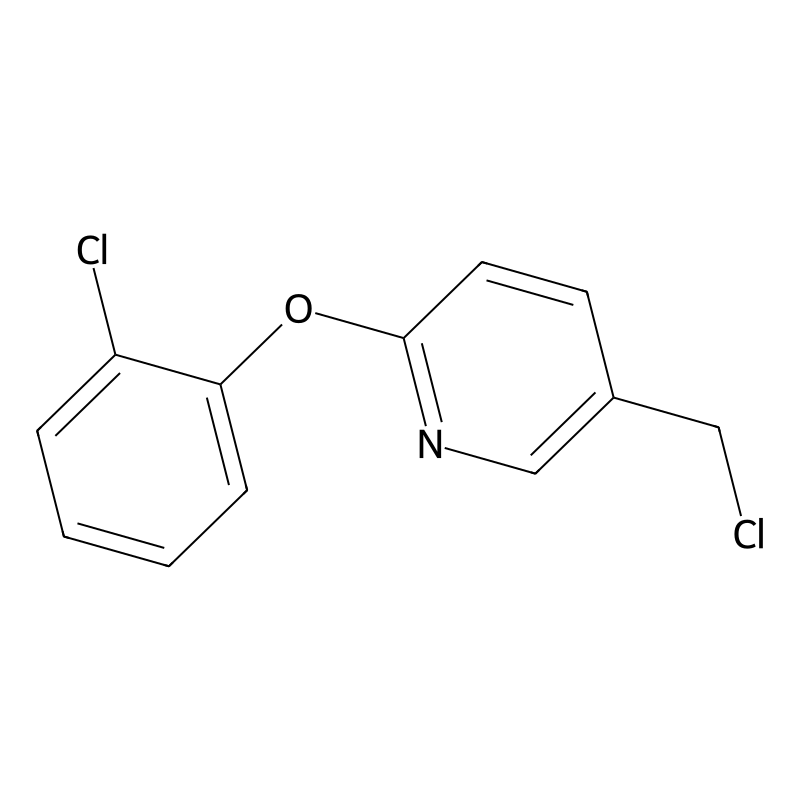

5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95%

Catalog No.

S6619307

CAS No.

1250675-38-7

M.F

C12H9Cl2NO

M. Wt

254.11 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1250675-38-7

Product Name

5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95%

IUPAC Name

5-(chloromethyl)-2-(2-chlorophenoxy)pyridine

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C12H9Cl2NO/c13-7-9-5-6-12(15-8-9)16-11-4-2-1-3-10(11)14/h1-6,8H,7H2

InChI Key

OWYCPUNOCJZKSN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)CCl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)CCl)Cl

The exact mass of the compound 5-Chloromethyl-2-(2-chloro-phenoxy)-pyridine, 95% is 253.0061193 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

253.0061193 g/mol

Monoisotopic Mass

253.0061193 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds